2-(2-Dimethylphosphorylethyl)piperidine;hydrochloride

Description

Historical Context and Discovery

The synthesis of this compound aligns with broader trends in phosphorylated piperidine chemistry, which gained momentum in the early 21st century. While its exact discovery timeline is not explicitly documented in public databases, its CAS registry number (2413886-07-2) suggests initial characterization around 2019. The compound’s design likely arose from efforts to merge the conformational rigidity of piperidine with the hydrogen-bonding capacity of phosphoryl groups, a strategy employed in kinase inhibitor development. Early synthetic routes for analogous compounds involved reductive amination and cyclization techniques, as seen in the preparation of ethyl 1,2-dimethyl-4-phenylpiperidine-3-carboxylate. The hydrochloride salt form, confirmed via spectroscopic data in PubChem entries, became a focus to enhance bioavailability—a common practice in drug candidate optimization.

Significance in Medicinal Chemistry Research

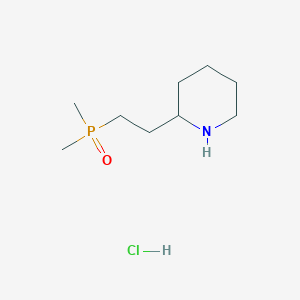

Piperidine derivatives constitute approximately 10% of FDA-approved small-molecule drugs, underscoring their therapeutic versatility. The addition of a dimethylphosphoryl group to this compound introduces a polar, hydrogen-bond-accepting moiety that mimics natural phosphate groups, enabling interactions with ATP-binding pockets or enzymatic active sites. For instance, structurally related compounds have shown promise as kinase inhibitors and G protein-coupled receptor (GPCR) modulators. The ethyl spacer between the piperidine nitrogen and phosphoryl group (observed in the SMILES string CP(=O)(CCC1CCCCN1)C.Cl ) provides conformational flexibility, allowing the phosphoryl group to adopt optimal binding orientations. This adaptability is critical in targeting proteins with deep hydrophobic pockets, such as phosphodiesterases or phospholipase A2 isoforms.

Classification within Piperidine-Based Phosphorylated Compounds

This compound belongs to a subclass of N-substituted phosphorylated piperidines , distinguishable by the phosphorylation site and substituent topology. A comparative analysis with related structures reveals key differences:

This table highlights the uniqueness of the target compound’s ethyl-phosphoryl side chain, which differentiates it from ether-linked or non-phosphorylated analogs. The hydrochloride salt further distinguishes it from neutral derivatives like 2-(diethylphosphoryloxymethyl)piperidine.

Structural Importance in Drug Discovery

The piperidine ring serves as a privileged scaffold in drug discovery due to its semi-rigid chair conformation, which reduces entropic penalties during protein binding. In this compound, the ring’s nitrogen atom remains unsubstituted (as per the SMILES string CCC1CCCCN1 ), enabling potential hydrogen bonding with aspartate or glutamate residues in target proteins. The dimethylphosphoryl group, with its tetrahedral geometry and high polarity, mimics transition states in enzymatic reactions involving phosphate transfer, such as kinase-mediated phosphorylation. This mimicry is exploited in inhibitors for enzymes like PI3K or MAPK, where the phosphoryl group engages in critical interactions with Mg²⁺ ions or conserved lysine residues. Additionally, the ethyl linker’s rotatable bonds (evident in the CCC segment of the SMILES structure) allow the phosphoryl group to sample multiple conformations, enhancing binding entropy and selectivity.

The hydrochloride salt form, confirmed via the molecular formula C9H21ClNOP , improves aqueous solubility—a property critical for oral bioavailability. This modification aligns with trends in prodrug design, where salt formation is used to optimize pharmacokinetic profiles without altering target engagement. For example, similar strategies have been applied to antipsychotics and antivirals containing piperidine motifs.

Properties

IUPAC Name |

2-(2-dimethylphosphorylethyl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20NOP.ClH/c1-12(2,11)8-6-9-5-3-4-7-10-9;/h9-10H,3-8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOXXPJLYIXYNFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)CCC1CCCCN1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClNOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Dimethylphosphorylethyl)piperidine;hydrochloride typically involves the reaction of piperidine with dimethylphosphoryl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Dimethylphosphorylethyl)piperidine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylphosphoryl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and substituted piperidine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2-Dimethylphosphorylethyl)piperidine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Dimethylphosphorylethyl)piperidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and the biological context . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Hydrochloride Derivatives

Structural Analogues with Ethyl-Linked Substituents

Piperidine derivatives with ethyl-linked functional groups are common in medicinal chemistry. Key examples include:

(a) 1-(2-(4–(4H-1,2,4-Triazol-4-yl)phenoxy)ethyl)piperidine hydrochloride

- Molecular Formula : C₁₅H₂₀N₄O·HCl (MW = 308.81 g/mol)

- Structure: Features a triazole-substituted phenoxy group connected via an ethyl chain to the piperidine nitrogen.

- Properties: Melting point 85–87°C, 72% synthetic yield.

(b) GZ-246B (2,6-bis[2-phenylethyl]piperidine hydrochloride)

- Structure : Contains two phenylethyl groups at the 2,6-positions of the piperidine ring.

(c) 2-[2-(Piperidin-1-yl)ethyl]thiopyrimidin-4(3H)-ones

- Synthesis : Derived from reactions of thiouracils with N-(2-chloroethyl)piperidine hydrochloride.

- Activity : Exhibits antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans .

(d) 4-(Diphenylmethoxy)piperidine Hydrochloride

Comparative Data Table

Biological Activity

2-(2-Dimethylphosphorylethyl)piperidine; hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

- Chemical Name: 2-(2-Dimethylphosphorylethyl)piperidine; hydrochloride

- Molecular Formula: C₉H₁₈ClN₂O₂P

- Molecular Weight: 238.68 g/mol

Research indicates that piperidine derivatives, including 2-(2-Dimethylphosphorylethyl)piperidine; hydrochloride, exhibit various biological activities, primarily through interactions with cellular pathways that modulate apoptosis and cell cycle progression.

- Apoptosis Induction : Studies have shown that piperidine derivatives can induce apoptotic cell death in fungal pathogens like Candida auris by disrupting plasma membrane integrity and triggering intrinsic apoptotic pathways .

- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest, particularly in the S-phase, which is critical for inhibiting the proliferation of pathogenic cells .

Biological Activity Data

The following table summarizes the biological activities and minimum inhibitory concentrations (MICs) reported for piperidine derivatives related to 2-(2-Dimethylphosphorylethyl)piperidine; hydrochloride.

| Compound | Target Pathogen | MIC (μg/mL) | Mechanism of Action |

|---|---|---|---|

| Compound A | C. auris | 0.24 - 0.97 | Induces apoptosis, disrupts membrane |

| Compound B | M. tuberculosis | 0.5 - 4 | Inhibits growth, selective toxicity |

| Compound C | Gram-positive bacteria | <1000 | Antimicrobial activity |

Case Studies

- Antifungal Activity Against Candida auris : In a study examining novel piperidine derivatives, compounds showed significant antifungal activity with MIC values ranging from 0.24 to 0.97 μg/mL against clinical isolates of C. auris. The study demonstrated that these compounds can disrupt the fungal cell membrane and induce apoptosis .

- Antimycobacterial Activity : Another study focusing on piperidinothiosemicarbazones demonstrated strong antituberculosis activity with MIC values as low as 0.5 μg/mL against resistant strains of M. tuberculosis. This highlights the potential of piperidine derivatives in treating resistant infections .

Q & A

Q. What advanced formulations improve bioavailability for in vivo studies?

- Strategies :

- Nanoemulsions: Use Tween-80 and PEG-400 to enhance aqueous solubility (particle size <200 nm via DLS) .

- Prodrug Design: Introduce ester moieties for sustained release, validated by plasma pharmacokinetics in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.